molecular formula C10H13IO B1401289 1-Iodo-2-isopropyl-4-methoxybenzene CAS No. 31539-90-9

1-Iodo-2-isopropyl-4-methoxybenzene

Cat. No. B1401289
CAS RN: 31539-90-9
M. Wt: 276.11 g/mol
InChI Key: CNFNTEUMUHIRHH-UHFFFAOYSA-N
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Description

1-Iodo-2-isopropyl-4-methoxybenzene, also known by its chemical formula C₁₀H₁₃IO , is a compound with a molecular weight of 276.12 g/mol . Its IUPAC name is 1-iodo-4-isopropyl-2-methoxybenzene . This chemical exhibits a liquid physical form and is typically stored in a refrigerator .

Scientific Research Applications

Liquid-Phase Oxidation Studies

1-Iodo-2-isopropyl-4-methoxybenzene's applications include studies in liquid-phase oxidation. Research by Zawadiak et al. (2003) focused on the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene with oxygen in the liquid phase, leading to specific hydroperoxides. This study established the properties and thermal stability of the resulting compounds, highlighting its importance in understanding chemical reactions involving similar compounds (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).

Catalysis and Synthetic Chemistry

In synthetic chemistry, 1-Iodo-2-isopropyl-4-methoxybenzene plays a role as an oxidant in palladium-catalyzed reactions. Guo et al. (2017) described its use in oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, facilitated by C(sp2)−H bond activation. This research demonstrated its utility in creating functionalized benzoisoxazoles, useful in various chemical syntheses (Guo, Yu, Xing, Liu, Wang, & Ji, 2017).

Epoxide Ring Opening

Another application is in the ring opening of epoxides. Niknam and Nasehi (2002) researched using 1-iodo-4-methoxybenzene in the presence of a catalyst for the regioselective opening of epoxide rings. This method yields vicinal iodo alcohols and bromo alcohols, demonstrating the compound's role in facilitating specific chemical transformations (Niknam & Nasehi, 2002).

Iodination Reactions

Wei et al. (2005) conducted a theoretical study on the iodination of methoxybenzene by iodine monochloride, which is relevant for understanding the behavior of 1-Iodo-2-isopropyl-4-methoxybenzene in similar reactions. The study, using density functional theory calculations, explored the iodination pathway and its implications for chemical synthesis (Wei, Wang, Hu, Chu, Tang, Liu, Wang, & Wang, 2005).

Self-Assembling Heterodimeric Capsules

In the field of supramolecular chemistry, 1-Iodo-2-isopropyl-4-methoxybenzene has been studied for its role in guest-induced assembly of heterodimeric capsules. Kobayashi et al. (2003) investigated this compound's ability to induce the formation of heterodimeric capsules, demonstrating its utility in understanding complex molecular interactions and potential applications in nanotechnology and materials science (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).

Safety and Hazards

  • Hazard Statements : It is classified as a warning substance with the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Measures : Handling precautions include avoiding inhalation, skin contact, and eye exposure. In case of contact, rinse thoroughly with water and seek medical attention if necessary .

Mechanism of Action

Target of Action

It is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, depending on their specific functional groups .

Mode of Action

The mode of action of 1-Iodo-2-isopropyl-4-methoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives can influence a variety of biochemical pathways, depending on their specific functional groups and the cells or organisms they interact with .

Pharmacokinetics

Its molecular weight (27612 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Benzene derivatives can have a wide range of effects, from acting as precursors in the synthesis of other compounds to interacting with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-isopropyl-4-methoxybenzene. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in a refrigerator . Additionally, its efficacy could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the biological system it interacts with.

properties

IUPAC Name

1-iodo-4-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNTEUMUHIRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743445
Record name 1-Iodo-4-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-isopropyl-4-methoxybenzene

CAS RN

31539-90-9
Record name 1-Iodo-4-methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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